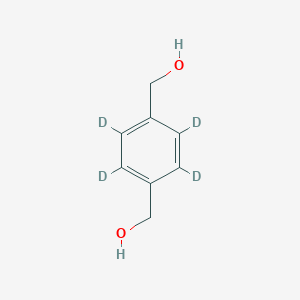

1,4-Di(hydroxymethyl)benzene-d4

説明

1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Dioxane-d4, is an important organic compound used in a variety of scientific research applications. It is a stable, non-toxic, and colorless liquid, and is a derivative of the 1,4-dioxane molecule. It has been used as a solvent for many years, and is also used as a stabilizer in many chemical reactions. 1,4-Di(hydroxymethyl)benzene-d4 has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the synthesis of proteins, and in the study of biological processes.

科学的研究の応用

Supramolecular Networks and Structural Analysis

1,4-Di(hydroxymethyl)benzene derivatives are foundational in studying supramolecular networks and crystal structures. For instance, 1,4-di[bis(hydroxyphenyl)methyl]benzene and related compounds demonstrate diverse network architectures in their crystal structures, showcasing the impact of solvent/co-former in affording various supramolecular networks (Thakuria, Sarma, & Nangia, 2010). Similarly, the structure of 5-hydroxymethyl-2-methoxyphenol reveals how hydroxymethyl groups influence the molecular conformation and intermolecular interactions within crystals (Hassan et al., 2015).

Catalysis and Chemical Reactions

The heteropolyanion-based ionic hybrid, combining a divalent ionic liquid cation with a V-containing heteropolyanion, demonstrates the role of 1,4-di(hydroxymethyl)benzene derivatives in catalyzing the hydroxylation of benzene with hydrogen peroxide. This highlights their potential as green, bulk-type catalysts for chemical reactions (Leng et al., 2011). Furthermore, the enforced stacking in crowded arenes study explores the synthetic accessibility and associative properties of benzene rings with secondary amides, underlining the significance of 1,4-di(hydroxymethyl)benzene derivatives in designing molecules for liquid crystalline phases (Bushey et al., 2001).

Electrochemical Sensing

The development of electrochemical sensors for detecting polyphenols, based on 1,4-di(hydroxymethyl)benzene derivatives, showcases their application in environmental monitoring and food analysis. These compounds facilitate the rapid, simultaneous detection of tea polyphenols, demonstrating their utility in analytical methods (Thangaraj, Manjula, & Kumar, 2012).

Environmental and Health Research

Studies on benzene and its metabolites, including derivatives of 1,4-di(hydroxymethyl)benzene, contribute to understanding the mechanisms of carcinogenesis and the environmental impact of industrial chemicals. Research on the effects of benzene metabolites on global DNA methylation in human cells provides insights into the epigenetic mechanisms associated with carcinogen toxicity (Hu et al., 2014).

特性

IUPAC Name |

[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAOONFBYYRHY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenedimethanol-d4 | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)